![molecular formula C8H9FN2O B1481417 1-(2-Fluoropyridin-4-yl)azetidin-3-ol CAS No. 1859273-58-7](/img/structure/B1481417.png)
1-(2-Fluoropyridin-4-yl)azetidin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyridines, such as 1-(2-Fluoropyridin-4-yl)azetidin-3-ol, is a topic of interest in the scientific community . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Molecular Structure Analysis
The InChI code for 1-(2-Fluoropyridin-4-yl)azetidin-3-ol is 1S/C8H9FN2O.ClH/c9-7-6 (2-1-3-11-7)8 (12)4-10-5-8 .Scientific Research Applications
Antibacterial Applications
A series of 7-azetidinylquinolones and naphthyridines, which share structural similarities with "1-(2-Fluoropyridin-4-yl)azetidin-3-ol," have been synthesized and evaluated for their antibacterial properties. These compounds have shown potent in vitro activity against Gram-positive and Gram-negative bacteria, with some derivatives demonstrating significant in vivo efficacy in mouse infection models. The antibacterial potency is influenced by the substituents at different positions of the azetidine moiety, highlighting the structure-activity relationships crucial for antibacterial efficacy (Frigola et al., 1994).
Antibacterial Efficacy of Stereoisomers
Further studies on 7-azetidinylquinolones have explored the effects of chirality on antibacterial potency and in vivo efficacy. Stereochemically pure derivatives of these compounds were synthesized to determine the impact of stereoisomers on their antibacterial activity. These investigations revealed that the absolute stereochemistry at the asymmetric centers significantly affects the compounds' in vitro activity and oral efficacy, with specific configurations enhancing antibacterial activity (Frigola et al., 1995).
Antimicrobial Screening of Novel Compounds
A novel series of 2-azetidinone derivatives derived from pyrazin dicarboxylic acid have been synthesized and screened for antimicrobial activity. These compounds have shown promising antibacterial and antifungal activities, indicating their potential as new antimicrobial agents. The synthesis process involves Schiff bases formation followed by a [2+2] cycloaddition reaction, showcasing a methodological approach to developing antimicrobial compounds (Ayyash & Habeeb, 2019).
Synthesis and Radiochemical Studies
The synthesis of 6-chloro-3-((2-(S)-azetidinyl)methoxy)-5-(2-[18F]fluoropyridin-4-yl)pyridine, a potential radioligand for studying extrathalamic nicotinic acetylcholine receptors by positron emission tomography (PET), exemplifies the application of fluoropyridinyl azetidinols in neuroscientific research. This highlights the compound's relevance in developing diagnostic tools for neurological conditions (Zhang & Horti, 2004).
Safety and Hazards
properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O/c9-8-3-6(1-2-10-8)11-4-7(12)5-11/h1-3,7,12H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXOVBOPYYHXHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC(=NC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-yl)azetidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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